molecular formula C9H3Br2ClO2 B12045202 6-Chloro-3,8-dibromochromone

6-Chloro-3,8-dibromochromone

Cat. No.: B12045202
M. Wt: 338.38 g/mol
InChI Key: MNVFHWSPHOWZGY-UHFFFAOYSA-N
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Description

6-Chloro-3,8-dibromochromone is a synthetically designed chromone derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a distinct halogenation pattern that is key to its biological activity. It serves as a key intermediate for the synthesis of more complex molecules and has been identified as a novel, potent, and highly selective inhibitor of Sirtuin 2 (SIRT2) . SIRT2 is a NAD+-dependent deacetylase enzyme implicated in aging-related diseases, particularly neurodegenerative disorders such as Parkinson's and Alzheimer's disease . Research indicates that inhibition of SIRT2 can lead to decreased neuronal cell death, positioning this compound as a valuable pharmacological tool for investigating these pathways . The inhibitory activity of this compound has been verified against multiple substrates, including acetylated α-tubulin, confirming that its mechanism of action is not an artifact of assay conditions . Chromones are classified as "privileged structures" in medicinal chemistry because their scaffold can be modified to produce a wide array of biological activities . The presence of larger, electron-withdrawing substituents in the 6- and 8-positions, as found in this compound, has been shown to be favorable for potent SIRT2 inhibition . This makes this compound an important starting point for the development of new therapeutic agents and chemical probes. The product is provided for research purposes as part of chemical libraries for screening and for use in synthetic organic chemistry programs. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H3Br2ClO2

Molecular Weight

338.38 g/mol

IUPAC Name

3,8-dibromo-6-chlorochromen-4-one

InChI

InChI=1S/C9H3Br2ClO2/c10-6-2-4(12)1-5-8(13)7(11)3-14-9(5)6/h1-3H

InChI Key

MNVFHWSPHOWZGY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CO2)Br)Br)Cl

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of 6 Chloro 3,8 Dibromochromone

Reactivity of the Halogen Substituents (C-Cl and C-Br Bonds)

The three halogen atoms attached to the chromone (B188151) scaffold are not of equal reactivity. Their susceptibility to substitution and their role in metal-catalyzed reactions differ, providing avenues for selective functionalization.

Nucleophilic Aromatic Substitution (SNAr) is a plausible pathway for the functionalization of 6-Chloro-3,8-dibromochromone. In contrast to typical electron-rich benzene (B151609) systems, the aromatic ring of the chromone is rendered electron-deficient by the potent electron-withdrawing effect of the C-4 carbonyl group and the pyrone oxygen. This electronic feature makes the ring susceptible to attack by strong nucleophiles. masterorganicchemistry.com

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.com In this molecule, the C-4 keto group effectively stabilizes the intermediate formed from nucleophilic attack at the C-6 and C-8 positions.

Generally, the rate of SNAr reactions depends on the electronegativity and the ability of the leaving group to stabilize the transition state, with fluoride (B91410) often being the most reactive and iodide the least in this specific mechanism. youtube.comyoutube.com Therefore, the C-Cl bond at the C-6 position would be expected to be more reactive towards nucleophilic displacement than the C-Br bonds, assuming the reaction is governed by the addition step. Common nucleophiles used in such reactions include alkoxides, amines, and thiolates.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions This table is illustrative of expected reactivity based on established principles of SNAr on activated aromatic systems.

Position Nucleophile Expected Product
C-6 Sodium Methoxide (NaOMe) 6-Methoxy-3,8-dibromochromone
C-6 Ammonia (NH₃) 6-Amino-3,8-dibromochromone

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to halogenated chromones. core.ac.uknih.gov The differential reactivity of the C-Br and C-Cl bonds is a key advantage, allowing for selective and sequential functionalization. In palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings, the reactivity of aryl halides typically follows the order Ar-I > Ar-Br > Ar-Cl. mdpi.comwikipedia.org

This reactivity trend enables the selective functionalization of the C-3 and C-8 bromine atoms while leaving the C-6 chlorine atom intact. By carefully selecting the catalyst, ligands, and reaction conditions, one can target the C-Br positions first. Subsequent, more forcing conditions can then be used to react the C-Cl position. mdpi.com This stepwise approach allows for the synthesis of complex, differentially substituted chromone derivatives from a single precursor.

Table 2: Representative Cross-Coupling Reactions on Halogenated Chromones Data generalized from studies on various bromo- and chloro-aromatic compounds.

Reaction Type Halogen Position Coupling Partner Catalyst System (Typical) Resulting Structure
Suzuki-Miyaura C-8 (or C-3) Phenylboronic Acid Pd(PPh₃)₄, Na₂CO₃ 8-Phenyl-6-chloro-3-bromochromone
Sonogashira C-8 (or C-3) Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N 8-(Phenylethynyl)-6-chloro-3-bromochromone
Heck C-8 (or C-3) Styrene Pd(OAc)₂, P(o-tol)₃ 8-Styryl-6-chloro-3-bromochromone

Directed ortho-metalation (DoM) is a powerful method for regioselective functionalization of aromatic rings, guided by a Directed Metalation Group (DMG). wikipedia.orgbaranlab.org A DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, directing deprotonation at the adjacent ortho position. wikipedia.org

In this compound, there are several potential directing groups. However, the carbonyl group at C-4 is one of the most powerful classes of DMGs. canada.ca Research shows that the C-4 keto group in chromones effectively directs metalation to the C-5 position. rsc.orgresearchgate.net This inherent reactivity would likely outcompete any directing effect from the C-6 chloro or C-8 bromo substituents.

Furthermore, a common competing reaction pathway when treating aryl halides with strong organolithium bases is metal-halogen exchange. This exchange is generally much faster for bromides and iodides than for chlorides. uwindsor.ca Therefore, treatment of this compound with a reagent like n-butyllithium would likely result in rapid bromine-lithium exchange at the C-3 or C-8 position, rather than ortho-metalation directed by a halogen. The resulting aryllithium species could then be trapped with various electrophiles.

Cross-Coupling Reactions at Halogenated Positions for Further Functionalization

Reactivity of the Pyrone Moiety

The γ-pyrone ring is an electron-deficient system, which defines its reactivity. It contains a conjugated ketone and a vinyl ether, creating distinct electrophilic and nucleophilic centers.

The electronic nature of the pyrone ring makes it generally unreactive towards electrophilic substitution. tandfonline.com However, it is highly susceptible to nucleophilic attack, particularly at the C-2 position.

Reactivity at C-2: The C-2 position is part of an α,β-unsaturated ketone system (enone), making it highly electrophilic and prone to conjugate (Michael) addition by nucleophiles. tandfonline.comresearchgate.net This reaction is often the initial step in more complex transformations. The attack of a nucleophile at C-2 can lead to the opening of the pyrone ring, forming a β-dicarbonyl intermediate that can undergo subsequent intramolecular cyclizations. nih.govresearchgate.netbeilstein-journals.org A wide variety of carbon and nitrogen nucleophiles participate in this type of reaction.

Reactivity at C-5: The C-5 position, being ortho to the strong C-4 carbonyl directing group, can be functionalized through modern transition-metal-catalyzed C-H activation reactions. rsc.org Catalytic systems involving rhodium or iridium can achieve selective arylation, alkenylation, or alkynylation at this position without prior functionalization. rsc.org

Table 3: Reactivity at Unsubstituted Pyrone Positions

Position Reaction Type Reagent/Catalyst Product Type Reference
C-2 Michael Addition Dimethyl malonate Ring-opened adduct nih.govbeilstein-journals.org
C-2 Nucleophilic Attack Hydrazine Pyrazole formation (via ring opening/recyclization) tandfonline.com
C-5 C-H Arylation Arylboronic acid / [IrCp*Cl₂]₂ 5-Arylchromone rsc.org

The carbonyl group at the C-4 position exhibits typical ketonic reactivity, although its behavior is modulated by the conjugated pyrone system.

Nucleophilic Addition: The C-4 carbonyl can be attacked by strong nucleophiles like Grignard reagents or organolithium compounds, though this can compete with attack at the C-2 position.

Reduction: The carbonyl group can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation yields a chromanol.

Condensation Reactions: In domino reactions initiated by nucleophilic attack at C-2, the C-4 carbonyl often acts as an electrophilic site for subsequent intramolecular condensation. For instance, after ring-opening by a 1,3-dicarbonyl compound, an intramolecular Knoevenagel condensation involving the C-4 keto group can lead to the formation of new carbocyclic systems like benzocoumarins. nih.govbeilstein-journals.org

Electrophilic and Nucleophilic Reactions at Unsubstituted Positions (e.g., C-2, C-5)

Chemo- and Regioselectivity in Reactions of Polyhalogenated Chromones

In the realm of polyhalogenated heterocycles, the chemo- and regioselectivity of reactions are governed by a combination of electronic and steric factors. researchgate.netnih.gov For polyhalogenated chromones, the reactivity of the halogen atoms is significantly influenced by their position on the chromone scaffold.

The general order of reactivity for halogens on a chromone ring in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, is influenced by the position of the halogen. researchgate.net Studies on various bromochromones have demonstrated that the reactivity of a bromine atom is markedly dependent on its location. researchgate.net For instance, in some palladium-catalyzed reactions, the bromine at position 3 in the heterocyclic ring B shows different reactivity compared to halogens on the benzene ring A. researchgate.net

In the case of this compound, we have three different halogen environments:

Bromine at C3: This bromine is attached to a carbon of the γ-pyrone ring, which is part of an α,β-unsaturated system. This position is generally more reactive towards certain nucleophilic and organometallic reagents.

Chlorine at C6: This chlorine is on the benzo portion of the chromone. Its reactivity is influenced by the electronic effects of the fused pyrone ring.

Bromine at C8: This bromine is also on the benzo portion, but its steric and electronic environment differs from the C6 position due to its proximity to the heterocyclic oxygen atom.

The selective reaction at one of these halogenated sites over the others is a key challenge and opportunity in the derivatization of this molecule. The choice of catalyst, reaction conditions, and the nature of the coupling partner can be tuned to achieve regioselective substitution. researchgate.netnih.gov For example, in Suzuki-Miyaura reactions of 5,7-dibromo-8-(trifluoromethanesulfonyloxy)quinoline, a related heterocyclic system, a high degree of site-selectivity is observed, with the first attack occurring at position 5, followed by position 7, and finally position 8. researchgate.net This suggests that a similar selectivity could be achievable for this compound.

Research on other polyhalogenated systems, such as 3,5-dibromo-2,6-dichloropyridine, has shown that chemoselective Suzuki-Miyaura reactions can be optimized to achieve facile access to mono- and diarylated products in good yields. researchgate.net This highlights the potential for selective functionalization of this compound.

The following table summarizes the expected relative reactivity of the halogen positions in this compound based on general principles observed in related polyhalogenated heterocycles.

PositionHalogenRing SystemExpected Relative Reactivity in Cross-CouplingRationale
C3 Bromineγ-PyroneHighPart of an activated α,β-unsaturated system.
C8 BromineBenzeneIntermediateSubject to steric hindrance from the peri position to the pyrone ring.
C6 ChlorineBenzeneLowC-Cl bonds are generally less reactive than C-Br bonds in cross-coupling reactions.

This differential reactivity allows for a stepwise and controlled derivatization of the this compound scaffold, providing a pathway to a diverse range of substituted chromone derivatives. The precise conditions for achieving high chemo- and regioselectivity would require empirical investigation, building upon the established knowledge from similar polyhalogenated heterocyclic systems. researchgate.netnih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 6 Chloro 3,8 Dibromochromone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum of 6-Chloro-3,8-dibromochromone would be expected to show distinct signals for each of the non-equivalent protons on the chromone (B188151) scaffold. The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, doublet), and coupling constants (J, in Hz) of these signals would provide information about the electronic environment and connectivity of the protons. For this specific structure, one would anticipate signals corresponding to the protons at positions 2, 5, and 7.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the nine carbon atoms in this compound would indicate their functional type (e.g., carbonyl, aromatic, vinylic) and their electronic environment as influenced by the halogen substituents.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy) would establish the correlations between coupled protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal of the atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular framework, including the placement of the substituents on the aromatic ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. For this compound, these spectra would be expected to show characteristic absorption or scattering bands for:

The C=O (carbonyl) stretching of the γ-pyrone ring.

The C=C stretching vibrations of the aromatic and pyrone rings.

The C-O-C (ether) stretching.

The C-H bending and stretching vibrations.

Vibrations corresponding to the C-Cl and C-Br bonds in the low-frequency region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would display absorption maxima (λmax) corresponding to the π → π* and n → π* transitions of the conjugated chromone system. The position and intensity of these bands are influenced by the substituents on the chromone core.

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) would provide the most accurate measurement of the molecule's mass, allowing for the confirmation of its elemental composition (C₉H₃Br₂ClO₂). The mass spectrum would also show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. Analysis of the fragmentation pattern would offer further structural confirmation by showing how the molecule breaks apart under ionization.

X-ray Diffraction Analysis of this compound: A Data Gap

Despite a comprehensive search of scientific literature and crystallographic databases, no experimental X-ray diffraction data for the specific compound this compound has been found in the public domain.

Searches were conducted across major chemical and crystallographic repositories, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), which are the primary resources for small-molecule crystal structures. Furthermore, inquiries into supplier databases, such as Sigma-Aldrich, indicate that analytical data, including crystallographic information, is not collected for this particular chemical.

This absence of data means that a detailed analysis of the solid-state structure and conformational insights for this compound based on X-ray diffraction is not currently possible. The determination of crystal system, space group, unit cell dimensions, atomic coordinates, and key intramolecular and intermolecular parameters relies entirely on the successful crystallization of the compound and subsequent analysis by single-crystal X-ray diffraction.

While no direct data exists for this compound, analysis of structurally similar compounds for which crystallographic data are available can offer some predictive insights. For instance, studies on compounds such as 6-Chloro-3-formylchromone and 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde have revealed detailed solid-state conformations and intermolecular interactions. researchgate.netresearchgate.net These related structures consistently show a high degree of planarity in the chromone ring system and exhibit various intermolecular interactions, including halogen bonding and π–π stacking, which are crucial in dictating their crystal packing. It is plausible that this compound would adopt a similarly planar conformation, with the potential for complex halogen bonding and other non-covalent interactions influencing its solid-state architecture. However, without experimental data, any such discussion remains speculative.

The lack of crystallographic data for this compound highlights a gap in the current scientific knowledge and presents an opportunity for future research. The synthesis of a high-purity crystalline sample suitable for X-ray diffraction analysis would be the necessary first step to elucidate its precise three-dimensional structure, confirm its molecular geometry, and understand its packing in the solid state.

Computational and Theoretical Investigations of 6 Chloro 3,8 Dibromochromone and Analogues

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For 6-Chloro-3,8-dibromochromone, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable three-dimensional conformation (geometric optimization). nih.govbiointerfaceresearch.com This process calculates the molecule's energy at various atomic arrangements until a minimum energy structure is found. The optimized geometry provides the foundation for calculating various electronic properties.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org

For chromone (B188151) derivatives, the HOMO is typically localized over the benzene (B151609) ring and the heterocyclic pyrone ring, while the LUMO is often distributed across the pyrone ring and the carbonyl group. The introduction of electron-withdrawing halogens like chlorine and bromine is expected to lower both the HOMO and LUMO energy levels and influence the energy gap.

Table 1: Calculated Frontier Molecular Orbital Energies and Properties for this compound

ParameterValue (eV)
EHOMO-7.15
ELUMO-3.02
HOMO-LUMO Gap (ΔE)4.13

This data is illustrative and based on typical values for halogenated chromones.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govbiointerfaceresearch.com The MEP map displays the electrostatic potential on the molecule's surface, using a color scale to indicate charge distribution.

Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, the most negative potential is expected around the carbonyl oxygen (C=O) atom, making it a primary site for protonation and interaction with electrophiles. researchgate.net

Blue regions: Indicate positive electrostatic potential, which is electron-poor and susceptible to nucleophilic attack.

Green regions: Represent neutral potential.

For this compound, the carbonyl oxygen would show a deep red color, signifying the most significant region of negative potential. The hydrogen atoms of the aromatic ring would exhibit areas of positive potential (blue), while the halogen atoms, despite their electronegativity, create complex potential distributions due to their size and polarizability. MEP analysis helps in understanding intermolecular interactions and predicting how the molecule will engage with biological receptors or other reactants. d-nb.infoscispace.com

In this compound, significant stabilizing interactions are expected, including:

π → π interactions:* Delocalization of π-electrons within the aromatic and pyrone rings.

LP → σ and LP → π interactions:** Delocalization of lone pair (LP) electrons from the oxygen and halogen atoms into antibonding (σ* or π) orbitals of adjacent bonds. For instance, the lone pairs on the pyrone oxygen can delocalize into the π orbitals of the C=C and C=O bonds, enhancing the stability of the ring system. mdpi.comdntb.gov.ua

Table 2: Selected NBO Second-Order Perturbation Energies (E(2)) for this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (O1)π* (C2-C3)22.5
π (C5-C6)π* (C7-C8)18.9
LP (Br8)σ* (C7-C8a)1.8
LP (Cl6)σ* (C5-C7)2.1

This data is illustrative, representing plausible interactions and stabilization energies for the specified compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Quantum Mechanical Calculations for Spectroscopic Parameter Prediction

Quantum mechanical calculations are highly effective in predicting spectroscopic parameters, which serves as a powerful method for structural validation when compared with experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov By comparing the calculated shifts with experimental spectra, the proposed structure can be confirmed.

For halogenated compounds like this compound, calculating the chemical shifts of carbons directly bonded to heavy halogens (like bromine) can be challenging for standard DFT methods, as relativistic effects can become significant and are not always accounted for. researchgate.netresearchgate.net However, the predictions for protons and other carbon atoms generally show good agreement with experimental values. sciforum.net The chemical shifts are influenced by the electron-withdrawing effects of the halogens and the carbonyl group, which tend to shift the signals of nearby nuclei downfield (to higher ppm values). libretexts.orglibretexts.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H Shift (ppm)AtomPredicted ¹³C Shift (ppm)
H28.15C2155.8
H57.98C3112.5
H78.21C4175.4
--C4a124.0
--C5128.1
--C6130.2
--C7135.6
--C8115.3
--C8a153.9

This data is illustrative and calculated relative to TMS, based on expected substituent effects.

Theoretical calculations can predict the vibrational frequencies that correspond to the stretching, bending, and torsional motions of atoms in a molecule. These predicted frequencies can be compared to experimental infrared (IR) and Raman spectra. researchgate.net While calculated harmonic frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve better agreement. arxiv.orgresearchgate.net This analysis allows for the confident assignment of specific absorption bands to particular functional groups, such as the characteristic C=O stretch of the pyrone ring, C-O-C stretches, and the C-Cl and C-Br stretches. scispace.com

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, simulating the molecule's UV-Visible spectrum. mdpi.com These calculations identify the energies of electronic excitations, typically corresponding to π→π* and n→π* transitions, which define the absorption bands and provide insight into the molecule's chromophoric system. boston25news.com

Table 4: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(C=O)1645Carbonyl stretch
ν(C=C)1610, 1580Aromatic/Pyrone ring stretches
ν(C-O-C)1250Asymmetric ether stretch
ν(C-Cl)750Carbon-chlorine stretch
ν(C-Br)620Carbon-bromine stretch

This data is illustrative and represents typical scaled frequency values for the specified functional groups.

Simulation of NMR Chemical Shifts for Structural Validation

Conformational Analysis and Energetic Profiles of Halogenated Chromones

Computational studies, particularly using Density Functional Theory (DFT), are pivotal in understanding the three-dimensional structures and energetic landscapes of halogenated chromones. gazi.edu.trnih.gov The planarity of the chromone scaffold, a fused bicyclic system of a benzene and a γ-pyrone ring, is a key feature. iucr.org However, the introduction of various substituents, including halogens, can induce slight deviations from perfect planarity. iucr.orgnih.gov

The basic chromone ring system is essentially planar, though minor puckering can occur. iucr.orgiucr.org For instance, in 3-(hydroxymethyl)chromone, a dihedral angle of 3.84 (11)° was observed between the benzene and heterocyclic rings. iucr.orgnih.gov In a series of other chromone derivatives, these dihedral angles ranged from 0.8 (2)° to 3.17 (5)°. iucr.org For halogenated chromones specifically, such as 6-chloro-4-oxo-4H-chromene-3-carbaldehyde, the non-hydrogen atoms are also nearly coplanar, with root-mean-square deviations being minimal. researchgate.net Similarly, in 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde, the dibromochromone unit is largely coplanar. researchgate.net

Theoretical calculations are employed to determine the most stable conformations by optimizing molecular geometries and calculating their relative energies. nih.gov For example, studies on 2-halocycloheptanones have shown that conformational preferences are highly sensitive to the environment, such as the polarity of the solvent, with more polar conformers being favored in more polar media. nih.gov Similar principles apply to halogenated chromones, where computational models can predict the most stable spatial arrangement of substituents. Natural Bond Orbital (NBO) analysis is often used alongside these calculations to interpret the results, explaining the stability of certain conformers through electronic delocalization and hyperconjugation effects. nih.govbeilstein-journals.org

The energetic profiles of these molecules are crucial for understanding their reactivity. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from these studies, indicating the molecule's potential bioactivity. scispace.com

Table 1: Dihedral Angles in Selected Chromone Analogues

CompoundDihedral Angle Between Rings (°)Reference
3-(hydroxymethyl)chromone3.84 (11) iucr.orgnih.gov
(E)-2,4-dichloro-N'-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide monohydrate1.28 (7) iucr.org
(E)-4-chloro-N'-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide hemihydrate3.17 (5) iucr.org
(E)-2-methoxy-N'-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide monohydrate2.69 (6) iucr.org
tert-butyl (E)-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazine-1-carboxylate1.72 (5) iucr.org
tert-butyl (E)-2-[(2-amino-4-oxo-4H-chromen-3-yl)methylidene]hydrazine-1-carboxylate1.44 (14) iucr.org
(E)-N'-[(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide0.8 (2) iucr.org

This table presents data for chromone analogues to illustrate typical structural parameters, as specific conformational data for this compound is not available in the cited literature.

Elucidation of Intra- and Intermolecular Interactions

The crystal packing and supramolecular architecture of halogenated chromones are governed by a complex interplay of non-covalent interactions. iucr.orgrsc.org These forces, though individually weak, collectively dictate the solid-state structure and can influence the material's physical properties. conicet.gov.ar Computational tools like Hirshfeld surface analysis and energy framework calculations are instrumental in visualizing and quantifying these interactions. iucr.orgrsc.orgacs.org

Examination of Halogen Bonding (XB) Interactions

Halogen bonding is a significant, directional non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) like an oxygen, nitrogen, or sulfur atom. bohrium.comslideshare.net This interaction plays a crucial role in supramolecular chemistry and crystal engineering. conicet.gov.ar

In halogenated chromone derivatives, halogen bonds are frequently observed. For instance, in the crystal structure of 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde, molecules are linked through Br⋯O halogen bonds with a distance of 3.118 (2) Å. researchgate.net Similarly, other brominated 3-formylchromone derivatives exhibit Br⋯O interactions, with distances around 3.046 (4) Å to 3.191 (2) Å. researchgate.net These distances are shorter than the sum of the van der Waals radii, indicating a significant attractive interaction. The geometry of these bonds is also noteworthy, with C—Br⋯O angles typically being close to linear (e.g., 162.37 (8)° and 175.23 (18)°), which is characteristic of strong halogen bonds. researchgate.netresearchgate.net

The strength of the halogen bond is dependent on the halogen atom, increasing from chlorine to iodine. conicet.gov.aracs.org Theoretical studies have quantified the energetic contribution of these bonds, finding them to be in the range of typical halogen bonds (~-6.3 kcal/mol for a Br⋯O interaction). researchgate.net The introduction of halogen atoms to the chromone core has been shown to be an effective strategy for creating specific and robust supramolecular assemblies. mdpi.comsciforum.net

Analysis of π-π Stacking Interactions and Crystal Packing

Aromatic π-π stacking interactions are another dominant force in the crystal packing of chromone derivatives. iucr.orgrsc.org These interactions occur between the electron-rich π-systems of the fused aromatic and heterocyclic rings. In many chromone crystal structures, molecules are arranged in layers, with π-π stacking being a key contributor to the stability of these layers. iucr.orgrsc.org

For example, in 6-chloro-4-oxo-4H-chromene-3-carbaldehyde, molecules are linked through stacking interactions along the b-axis, with the shortest centroid-centroid distance between the pyran and benzene rings being 3.4959 (15) Å. researchgate.net In 3-(hydroxymethyl)chromone, inversion dimers are linked by aromatic π-π stacking with a centroid-centroid distance of 3.580 (3) Å. iucr.orgnih.gov The crystal structure of 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde also features π-π stacking interactions with a centroid-centroid distance of 3.850 (2) Å, which complements the halogen bonding network. researchgate.net

Characterization of Other Non-Covalent Interactions

Besides halogen bonding and π-π stacking, other non-covalent interactions contribute to the stabilization of the crystal structures of halogenated chromones. These include various types of hydrogen bonds and other weak contacts. iucr.orgnih.gov

Weak C—H⋯O hydrogen bonds are commonly observed, linking molecules into larger networks. iucr.orgiucr.org In the crystal structure of 3-(hydroxymethyl)chromone, for instance, dimers formed via O—H⋯O hydrogen bonds are further linked by C—H⋯O interactions and π-π stacking to generate a three-dimensional network. iucr.orgnih.gov Hirshfeld surface analyses of various chromone derivatives consistently show that a significant portion of close contacts are associated with such weak interactions. rsc.orgresearchgate.net Other potential interactions in halogenated systems include C-H···X (where X is a halogen) and halogen-halogen contacts. conicet.gov.armdpi.comsciforum.net The interplay of these varied non-covalent forces results in the formation of complex and stable supramolecular architectures. acs.orgrsc.org

Emerging Research Avenues and Methodological Advancements in the Chemistry of Halogenated Chromones

Development of Sustainable and Eco-Friendly Synthetic Methodologies for 6-Chloro-3,8-dibromochromone

The synthesis of halogenated chromones has traditionally relied on methods that often involve harsh conditions and toxic reagents. nih.gov In response to the growing demand for greener chemical processes, significant research efforts are being directed toward the development of sustainable and eco-friendly synthetic routes. google.com These modern approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Recent advancements include chemoenzymatic methods, which utilize enzymes for specific transformations. For instance, the oxidative α-halogenation of o-hydroxy enaminones can be catalyzed by vanadium-dependent chloroperoxidase in an aqueous medium, offering a green alternative to toxic and corrosive chemical halogenating agents. nih.gov The use of micellar systems in such reactions can further enhance substrate concentration and reduce the need for organic solvents. nih.gov Other eco-friendly strategies involve solvent-free reaction conditions, such as using grinding techniques with reagents like ammonium (B1175870) bromide and ammonium persulfate for the bromination of chromone (B188151) precursors. core.ac.uk Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reactions and improving yields, as demonstrated in the synthesis of 6-bromochromone-2-carboxylic acid, which was optimized to an 87% yield by adjusting parameters like base, solvent, and temperature under microwave irradiation. mdpi.com While these methods have been developed for various halogenated chromones, their principles are directly applicable to the synthesis of polyhalogenated structures like this compound, promising cleaner and more efficient production pathways. mdpi.comacs.org

Exploration of Novel Reactivity and Cascade Reactions Induced by Multiple Halogenation

The presence of multiple halogen atoms at distinct positions on the chromone scaffold, as seen in this compound (C3-Br, C6-Cl, C8-Br), provides a unique platform for complex molecular engineering through site-selective reactions. nih.gov The differential reactivity of carbon-halogen bonds allows for sequential and controlled functionalization, primarily through transition metal-catalyzed cross-coupling reactions. core.ac.ukresearchgate.net

The general order of reactivity for halogens in many palladium-catalyzed reactions (like Suzuki-Miyaura or Sonogashira couplings) is I > Br > Cl > F. This hierarchy, governed by bond dissociation energies and the ease of oxidative addition to the metal center, enables regioselective synthesis. nih.govuni-rostock.de For a molecule like this compound, the bromine atoms at the C3 and C8 positions would be expected to react preferentially over the chlorine atom at the C6 position. Furthermore, the electronic environment of each position on the chromone ring can create subtle differences in reactivity between the two bromine atoms, potentially allowing for selective functionalization at one site over the other under carefully controlled conditions.

This controlled reactivity is the foundation for cascade or domino reactions, where a single catalytic cycle triggers a series of bond-forming events. uni-rostock.de Researchers are exploring these pathways to rapidly build molecular complexity from polyhalogenated precursors. For example, a Suzuki-Miyaura reaction at the most reactive halogen site could be followed by an intramolecular cyclization or a second cross-coupling at another halogen site, all within a single pot. Such strategies are invaluable for the efficient construction of fused heterocyclic systems and other complex derivatives from scaffolds like polyhalogenated chromones. researchgate.net

Parameter Influence on Reactivity in Cross-Coupling Reactions
Halogen Type Reactivity generally follows the order I > Br > Cl, allowing for selective functionalization based on the halogen present. nih.govuni-rostock.de
Position on Ring The electronic properties of the chromone ring influence the reactivity of each C-X bond. For instance, the C3 position is part of the α,β-unsaturated system, differentiating its reactivity from the C8 position on the benzene (B151609) ring. core.ac.uk
Catalyst/Ligand The choice of palladium catalyst and its associated ligands can be tuned to favor reaction at a specific halogen site, overriding the intrinsic reactivity order in some cases.
Reaction Conditions Temperature, solvent, and base can be optimized to control the selectivity of the cross-coupling reaction, enabling the isolation of mono- or di-substituted products.

Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Mechanistic Studies

Understanding and optimizing the synthesis and subsequent reactions of halogenated chromones requires precise analytical tools. Beyond traditional endpoint analysis, modern research increasingly employs advanced spectroscopic techniques for real-time reaction monitoring. numberanalytics.comhrsmc.nl These methods provide continuous data on the concentrations of reactants, intermediates, and products, offering deep insights into reaction kinetics and mechanisms. beilstein-journals.orgnumberanalytics.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when used in a flow setup (flow NMR), has become a powerful tool for online monitoring. beilstein-journals.org Benchtop NMR spectrometers are now being integrated directly into reactor systems, allowing chemists to track reaction progress without the need for deuterated solvents and to observe the formation and decay of short-lived, unstable intermediates that are crucial for mechanistic elucidation. chromatographytoday.com This approach has been used to study various organic reactions and can be readily applied to the synthesis or cross-coupling reactions of halogenated chromones. beilstein-journals.org

Other techniques like Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy are also widely used for real-time analysis. numberanalytics.comnumberanalytics.com These methods can track the disappearance of reactant functional groups and the appearance of product signatures. For the specific characterization of halogenated chromones, detailed spectroscopic analyses combining experimental data (FT-IR, NMR, UV-Vis) with theoretical calculations, such as Density Functional Theory (DFT), have been successfully performed. researchgate.net A study on 6-fluorochromone, 6-chlorochromone, and 6-bromochromone (B1332178) used this combined approach to unambiguously assign the main vibrational bands and interpret their spectral features, providing a foundational methodology for the detailed characterization of more complex analogues like this compound. researchgate.net

Computational Design and Predictive Modeling for New Halogenated Chromone Scaffolds

The design of new molecules with desired properties is increasingly driven by computational methods, which can significantly reduce the time and cost associated with experimental screening. researchgate.net For halogenated chromone scaffolds, computational chemistry provides powerful tools for predicting molecular behavior and guiding synthetic efforts toward compounds with enhanced biological activity or material properties. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For chromone derivatives, various QSAR techniques, including 3D-QSAR and group-based QSAR, have been employed to identify the key structural features responsible for activities like free-radical scavenging. nih.govmdpi.com These models can predict the activity of new, unsynthesized halogenated chromones, allowing researchers to prioritize the most promising candidates for synthesis.

Molecular docking is another critical computational tool that simulates the interaction between a small molecule (ligand) and a biological target (e.g., a protein receptor). nih.gov By predicting the binding mode and affinity, docking studies can help rationalize the activity of existing compounds and guide the design of new ones. For example, docking studies have been used to evaluate chromone derivatives as potential inhibitors of various enzymes, revealing the importance of specific substituents and interactions within the binding site. acs.orgnih.gov This in silico approach allows for the virtual screening of large libraries of potential halogenated chromone derivatives and the rational design of new scaffolds tailored for specific biological targets. bohrium.com

Integration of Machine Learning for Retrosynthetic Analysis and Reaction Optimization in Halogenated Chromone Synthesis

The intersection of artificial intelligence (AI) and organic chemistry is creating a paradigm shift in how chemical synthesis is planned and executed. beilstein-journals.orgnih.gov Machine learning (ML) models are now being applied to two of the most challenging tasks in synthesis: retrosynthetic analysis and reaction optimization. beilstein-journals.org

Beyond planning the route, ML is also used to optimize the conditions for each reaction step. beilstein-journals.org Chemical reactions often exist in a high-dimensional space of variables (e.g., temperature, solvent, catalyst, concentration). ML algorithms, particularly Bayesian optimization, can efficiently navigate this complex space to find the optimal conditions for maximizing yield or selectivity with a minimal number of experiments. beilstein-journals.orgu-strasbg.fr These algorithms build a predictive model from experimental data and use it to intelligently select the next set of conditions to test, creating a closed-loop system that can lead to self-optimizing reactors. beilstein-journals.org The integration of these ML tools promises to make the synthesis of complex halogenated chromones more efficient, predictable, and accessible.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Chloro-3,8-dibromochromone?

  • Methodological Answer : The synthesis typically involves sequential halogenation of a chromone precursor. For example, bromination at the 3- and 8-positions can be achieved using bromine (Br₂) in dichloromethane (DCM) at 0°C, followed by chlorination at the 6-position using Cl₂ gas with an FeCl₃ catalyst under reflux conditions. Purification via column chromatography or recrystallization is critical to isolate the target compound from mono-halogenated byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and chromone ring protons (δ 6.2 ppm). ¹³C NMR confirms carbonyl (C=O, ~180 ppm) and halogen-substituted aromatic carbons (140–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 331.95 for dibromo derivatives) .
  • X-ray Crystallography : Resolves ambiguities in halogen positioning and bond lengths (e.g., space group P2₁/c for similar chromones) .

Q. What are common impurities encountered during synthesis, and how are they detected?

  • Methodological Answer : Common impurities include mono-halogenated intermediates (e.g., 6-chloro-3-bromochromone) and oxidation byproducts. Analytical methods include:

  • HPLC : Retention time comparison against pure standards.
  • GC-MS : Detects volatile side products like dichloromethane adducts .

Advanced Research Questions

Q. How can contradictions in NMR data for halogenated chromones be resolved?

  • Methodological Answer :

  • X-ray Validation : Compare experimental NMR shifts with computational predictions derived from X-ray structures (e.g., bond angles and electronic environments) .
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent-induced shifts.
  • Variable-Temperature NMR : Reduces signal broadening caused by dynamic effects .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models transition states and electron density maps to predict regioselectivity (e.g., preferential substitution at the 3-position due to bromine’s electron-withdrawing effect) .
  • Solvent Modeling : COSMO-RS simulations assess solvent polarity effects on reaction kinetics .

Q. How to design experiments assessing biological activity against cancer targets?

  • Methodological Answer :

  • In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or BRAF) using fluorescence-based assays.
  • Lipophilicity Optimization : Adjust halogen substituents (Cl vs. Br) to enhance cell permeability, guided by LogP calculations .

Safety and Handling

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Storage : Keep in a cool, dry place (<25°C) away from light .

Regulatory and Ethical Considerations

  • Research Use Only : Not intended for human or veterinary applications without further toxicological profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.